molecular formula C22H27ClN2O4S B10889349 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)propanamide

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)propanamide

Cat. No.: B10889349
M. Wt: 451.0 g/mol
InChI Key: SFTVWADNMRSCJU-UHFFFAOYSA-N
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Description

N~1~-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)PROPANAMIDE is a complex organic compound that features a thiazole ring, a chlorinated phenoxy group, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)PROPANAMIDE typically involves multi-step organic reactions. The key steps may include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenoxy Group: This step might involve nucleophilic substitution reactions where the phenoxy group is introduced.

    Incorporation of the Tetrahydrofuran Moiety: This can be done through etherification or other suitable reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the phenoxy and thiazole moieties.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the thiazole ring is particularly interesting for its bioactivity.

Medicine

Medicinally, this compound or its derivatives could be investigated for their potential therapeutic effects. This might include anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industry, the compound could be used in the development of new materials or as an additive in various formulations. Its stability and reactivity make it suitable for a range of applications.

Mechanism of Action

The mechanism of action for N1-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)PROPANAMIDE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other thiazole derivatives, chlorinated phenoxy compounds, and tetrahydrofuran-containing molecules. Examples include:

    Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1).

    Chlorinated Phenoxy Compounds: Herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D).

    Tetrahydrofuran-Containing Molecules: Solvents like tetrahydrofuran (THF) itself.

Uniqueness

The uniqueness of N1-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)PROPANAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications.

Properties

Molecular Formula

C22H27ClN2O4S

Molecular Weight

451.0 g/mol

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(oxolan-2-ylmethyl)propanamide

InChI

InChI=1S/C22H27ClN2O4S/c1-12-9-18(10-13(2)19(12)23)29-16(5)21(27)25(11-17-7-6-8-28-17)22-24-14(3)20(30-22)15(4)26/h9-10,16-17H,6-8,11H2,1-5H3

InChI Key

SFTVWADNMRSCJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)N(CC2CCCO2)C3=NC(=C(S3)C(=O)C)C

Origin of Product

United States

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